2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol is a key intermediate in the synthesis of Erismodegib (also known as LDE225 or Sonidegib) []. Erismodegib is a potent and selective antagonist of the Smoothened receptor (Smo) [], a key component of the Hedgehog (Hh) signaling pathway []. The Hh pathway plays a crucial role in embryonic development and tissue homeostasis [], and its aberrant activation has been implicated in various cancers [].
A highly efficient synthesis of Erismodegib involves the preparation of 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol as a crucial step []. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and 2,6-dimethylmorpholine, followed by reduction of the nitro group to an amine []. This amine is then coupled with a suitable carboxylic acid derivative to yield 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol [].
The primary chemical reaction involving 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol is its use as an intermediate in the synthesis of Erismodegib []. This reaction involves the formation of an amide bond between the amine group of the pyrimidinol and a carboxylic acid derivative [].
The mechanism of action of Erismodegib, which incorporates 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol, involves binding to and inhibiting the Smoothened receptor (Smo) []. This inhibition blocks the Hh signaling pathway, preventing the activation of downstream transcription factors and ultimately suppressing tumor growth [].
The primary application of 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol is as a crucial intermediate in the synthesis of Erismodegib [], a clinically relevant Hh pathway inhibitor []. Erismodegib has demonstrated efficacy in treating various cancers driven by aberrant Hh signaling [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2